molecular formula C12H14ClN3 B13141647 3-(3-Aminopropyl)-1H-indole-7-carbonitrile hcl

3-(3-Aminopropyl)-1H-indole-7-carbonitrile hcl

Cat. No.: B13141647
M. Wt: 235.71 g/mol
InChI Key: FXXUQBOOLYBUJC-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride typically involves the reaction of 3-(3-Aminopropyl)-1H-indole with cyanogen bromide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-7-carboxylic acid derivatives.

    Reduction: Formation of 3-(3-Aminopropyl)-1H-indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminopropyl)-1H-indole-7-carbonitrile
  • 3-(3-Aminopropyl)-1H-indole-7-carboxamide
  • 3-(3-Aminopropyl)-1H-indole-7-carboxylic acid

Uniqueness

3-(3-Aminopropyl)-1H-indole-7-carbonitrilehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-(3-aminopropyl)-1H-indole-7-carbonitrile;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c13-6-2-4-10-8-15-12-9(7-14)3-1-5-11(10)12;/h1,3,5,8,15H,2,4,6,13H2;1H

InChI Key

FXXUQBOOLYBUJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)CCCN)C#N.Cl

Origin of Product

United States

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